7-Oxa-2-azaspiro[3.5]nonane

Catalog No.
S739922
CAS No.
194157-10-3
M.F
C7H13NO
M. Wt
127.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxa-2-azaspiro[3.5]nonane

CAS Number

194157-10-3

Product Name

7-Oxa-2-azaspiro[3.5]nonane

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

InChI

InChI=1S/C7H13NO/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2

InChI Key

WZFOPYGRZNUWSP-UHFFFAOYSA-N

SMILES

C1COCCC12CNC2

Canonical SMILES

C1COCCC12CNC2

Synthetic Applications:

-Oxa-2-azaspiro[3.5]nonane serves as a valuable building block in organic synthesis due to its unique ring system and functional groups. Researchers have utilized it to synthesize various complex molecules with diverse applications, including:

  • Medicinal chemistry: As a scaffold for the development of novel drugs targeting various diseases, including Alzheimer's disease and cancer [, ].
  • Material science: As a component in the design of new functional polymers with potential applications in areas like drug delivery and sensor technology.
  • Catalysis: As a ligand for metal catalysts, potentially enabling the development of more efficient and selective catalytic processes.

Biological Activity Exploration:

  • Antimicrobial activity: Against certain bacterial and fungal strains.
  • Antioxidant activity: As a free radical scavenger.

7-Oxa-2-azaspiro[3.5]nonane is a bicyclic compound characterized by a spiro structure that incorporates both nitrogen and oxygen atoms. Its molecular formula is C7_7H13_{13}NO, with a molecular weight of approximately 141.19 g/mol. The compound features a unique arrangement that contributes to its potential biological activity and utility in medicinal chemistry. The presence of the spirocyclic framework often enhances the compound's pharmacokinetic properties, making it an attractive candidate for drug development .

7-Oxa-2-azaspiro[3.5]nonane can undergo various chemical transformations, including functionalization reactions that introduce diverse functional groups. These transformations are essential for creating derivatives that may exhibit enhanced biological activities or improved solubility profiles. For instance, the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, which can serve as a bioisosteric replacement for pipecolic acid in drug design .

Research indicates that 7-Oxa-2-azaspiro[3.5]nonane and its derivatives possess notable biological activities, particularly in the realm of drug design. The compound has been studied for its potential as a bioactive scaffold, with implications in developing analgesics and other therapeutic agents. Its structural features may contribute to interactions with biological targets, enhancing efficacy while potentially reducing side effects associated with traditional compounds .

The synthesis of 7-Oxa-2-azaspiro[3.5]nonane typically involves multi-step procedures that may include cyclization reactions and functional group modifications. Notable methods include:

  • Cyclization Reactions: These reactions form the core spirocyclic structure through the reaction of amines with aldehydes or ketones.
  • Functionalization: Subsequent reactions introduce carboxylic acid or ester groups to enhance solubility and biological activity.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high purity levels for further biological testing .

The applications of 7-Oxa-2-azaspiro[3.5]nonane extend primarily into medicinal chemistry and drug development:

  • Pharmaceutical Development: As a scaffold for designing new analgesics and other therapeutic agents.
  • Chemical Biology: Utilized in studies aiming to understand structure-activity relationships in drug design.
  • Material Science: Potential use in developing new materials due to its unique structural properties .

Interaction studies involving 7-Oxa-2-azaspiro[3.5]nonane focus on its binding affinity to various biological targets, including receptors and enzymes. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In Vitro Assays: To evaluate the biological activity and efficacy of synthesized derivatives against specific targets.

Findings suggest that modifications to the core structure can significantly influence binding interactions and biological outcomes, paving the way for optimized drug candidates .

Several compounds share structural similarities with 7-Oxa-2-azaspiro[3.5]nonane, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Score
2-Oxa-7-azaspiro[4.5]decane hydrochloride374795-37-60.79
(Tetrahydro-2H-pyran-4-yl)methanamine130290-79-80.79
2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride389621-77-60.79
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-20.78
4-(2-Aminoethyl)tetrahydro-2H-pyran65412-03-50.75
2-Azaspiro[3.3]heptan-6-ol hydrochloride1630907-10-60.74

These compounds exhibit varying degrees of similarity based on their structural characteristics and functional groups. The uniqueness of 7-Oxa-2-azaspiro[3.5]nonane lies in its specific spirocyclic arrangement, which may confer distinct pharmacological properties compared to its analogs.

Classical Synthesis Strategies

Early synthetic routes to 7-Oxa-2-azaspiro[3.5]nonane relied on linear sequences involving ketone hydrogenation and subsequent cyclization. A representative method involves the hydrogenation of spiro[3.5]non-7-en-6-one using palladium-on-carbon (Pd/C) under atmospheric hydrogen pressure, yielding spiro[3.5]nonan-6-one as a key intermediate [2]. This intermediate undergoes further functionalization to introduce the nitrogen-oxygen spiro framework.

Another classical approach employs condensation reactions between piperonylamine and 3,3-dimethanesulfonate derivatives, facilitating ring closure through nucleophilic substitution [4]. These methods often require stoichiometric reagents and extended reaction times, limiting their efficiency.

Table 1: Classical Synthesis Methods

Starting MaterialsReagents/ConditionsYieldReference
Spiro[3.5]non-7-en-6-onePd/C, H₂, MeOH, 5.5 hours96.4% [2]
Piperonylamine, dimethanesulfonate90°C, 40 minutes0.26 g [4]

Improved Synthetic Pathways

Modern advancements emphasize reduced step counts and enhanced selectivity. Microwave-assisted synthesis has emerged as a key innovation, enabling rapid cyclization without catalysts. For example, three-component reactions between cyclic ketones, ninhydrin, and amino acids under microwave irradiation yield spirocyclic products in high yields [3]. These methods reduce reaction times from hours to minutes while maintaining or improving yields compared to thermal approaches.

Cyclization Reaction Methodologies

Cyclization represents the cornerstone of spirocycle formation. A two-step protocol involves initial formation of a bicyclic intermediate via acid-catalyzed ring closure, followed by oxidation or functional group interconversion. In one example, 3,3-oxetanediethanol derivatives undergo sulfonation to generate leaving groups, enabling spontaneous cyclization under basic conditions .

Key Cyclization Mechanisms

  • Acid-Mediated Ring Closure: Protonation of hydroxyl groups facilitates intramolecular nucleophilic attack, forming the spiro-oxygen bridge .
  • Base-Promoted Elimination: Deprotonation initiates β-elimination, driving the formation of strained spirocyclic systems .

Two-Step Synthesis Optimization

Optimized two-step sequences balance efficiency and scalability. A notable example involves:

  • First Cyclization: Reaction of a linear precursor with methanesulfonyl chloride (MsCl) in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the oxetane ring .
  • Second Cyclization: Treatment with a nitrogen nucleophile (e.g., piperonylamine) under heated conditions to assemble the azaspiro framework [4].

This approach achieves yields exceeding 90% while minimizing byproduct formation .

Catalytic Approaches in Ring Formation

Catalysis plays a pivotal role in modern spirocycle synthesis:

  • Palladium Catalysis: Hydrogenation of unsaturated precursors using Pd/C ensures selective reduction without over-hydrogenation [2].
  • Ionic Liquid Catalysts: Halloysite nanotube-supported ionic liquids enable solvent-free cyclization under microwave irradiation, enhancing reaction rates and yields [3].
  • Organocatalysis: Triethylamine facilitates pyridinium ylide formation, critical for constructing spirooxindole derivatives [3].

Table 2: Catalytic Systems in Spirocycle Synthesis

Catalyst TypeReaction RoleEfficiency GainReference
Pd/C (10%)Hydrogenation96.4% yield [2]
Imidazolium ionic liquidSolvent-free cyclization85–92% yield [3]
TriethylamineYlide generation78–88% yield [3]

Scale-Up and Process Development Challenges

Scaling spirocycle synthesis introduces challenges:

  • Catalyst Removal: Filtration of heterogeneous catalysts (e.g., Pd/C) becomes labor-intensive at multi-kilogram scales [2].
  • Solvent Management: Traditional methods require large volumes of methanol or dichloromethane, necessitating solvent recovery systems [4].
  • Thermal Control: Exothermic cyclization reactions risk thermal runaway during scale-up, requiring precise temperature modulation .

Process intensification strategies, such as continuous flow reactors, are being explored to mitigate these issues .

Green Chemistry Applications in Synthesis

Sustainable methodologies are reshaping spirocycle production:

  • Solvent-Free Conditions: Microwave-assisted reactions eliminate solvents, reducing waste generation [3].
  • Recyclable Catalysts: Immobilized ionic liquids on halloysite nanotubes retain activity over five cycles without significant yield loss [3].
  • Atom Economy: Multicomponent reactions (e.g., combining ninhydrin, sarcosine, and enones) form multiple bonds in a single step, maximizing resource efficiency [3].

Table 3: Green Chemistry Metrics

ParameterConventional MethodGreen Method
Reaction Time12–24 hours20–40 minutes (microwave)
Solvent Volume500 mL/mol0 mL (solvent-free)
E-Factor358

Functional Group Transformation Studies

Early investigations replaced the primary ring nitrogen with protected amino groups to facilitate downstream diversification. Lithium aluminum hydride reduction of methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate delivered the tert-butoxycarbonyl-protected amino alcohol 3b in ninety-one percent isolated yield [1]. Subsequent Dess–Martin periodinane oxidation converted the alcohol to aldehyde 5b (fifty-six percent yield), which underwent Bestmann–Ohira homologation to the terminal alkyne 6b (sixty-one percent yield) [1]. These transformations furnish electrophilic, nucleophilic and π-rich handles that enable cross-couplings, click-type annelations and reductive aminations, greatly expanding the synthetic latitude of the scaffold.

TransformRepresentative productYield (isolated)Key reagentReference
Alcohol formationtert-Butoxycarbonyl amino alcohol 3b91%Lithium aluminum hydride [1]
Aldehyde formationAldehyde 5b56%Dess–Martin periodinane [1]
Alkyne formationTerminal alkyne 6b61%Bestmann–Ohira reagent [1]

Ring System Variations and Analogs

Two principal ring-edited analogs have been advanced:

  • 2-Oxa-7-azaspiro[3.5]nonane, in which the heteroatoms are transposed, is accessible in six steps from oxetan-3-one and offers a more basic bridgehead nitrogen for hydrogen-bond donation [2] [3].
  • 2-Azaspiro[3.3]heptane, a ring-contracted congener, mimics piperidine while providing enhanced three-dimensionality and metabolic resilience [4].

Comparative crystallography shows that replacing the endocyclic oxygen with methylene (giving 7-azaspiro[3.5]nonane) shortens the heteroatom–heteroatom distance by 0.20 Å, subtly altering electrostatic potential maps and therefore binding vectors in structure-based campaigns [5].

Hemioxalate and Salt Form Development

Salt formation screens performed with oxalic, hydrochloric and trifluoroacetic acids produced crystalline salts suitable for solid dosage development. The hemioxalate crystallizes as a 2:1 (base:acid) complex that melts at 208 °C and possesses a density of 1.048 g cm⁻³, underpinning its selection for stability studies [6]. Hydrochloride formation raises aqueous solubility by over two log units relative to the free base, while leaving lipophilicity (predicted log P 0.06) largely unchanged [7].

Salt formStoichiometryMelting point (°C)Solubility (25 °C, pH 7.4)Reference
Hemioxalate2:120839 mg mL⁻¹ [6]
Hydrochloride1:1not reported46 mg mL⁻¹ [8] [7]
Trifluoroacetate1:1viscous oil52 mg mL⁻¹ [1]

Carboxylic Acid Derivative Research

Kirichok and co-workers prepared the parent carboxylic acid and ten multifunctional derivatives on multigram scale [1] [4]. The acids serve as bioisosteres of pipecolic acid, enhancing lipophilicity and water solubility when grafted into analgesic lead molecules. Aldehyde, alkyne and nitrile substitutions on the acid side chain were found to modulate calculated topological polar surface area in the 55–80 Ų window considered optimal for central-nervous-system penetration.

Ester Modification Strategies

Bulky esters temper basicity and modulate permeability. tert-Butyl, benzyl and isopropyl esters of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been synthesized via carbodiimide coupling, each displaying distinctive hydrolysis kinetics in human liver microsomes: tert-butyl > benzyl > isopropyl (half-lives of forty-four, thirty-one and nineteen minutes, respectively) [9] [10]. The benzyl ester additionally permits late-stage hydrogenolytic unmasking under mild conditions.

Structure–Activity Relationship Paradigms

Although 7-oxa-2-azaspiro[3.5]nonane itself lacks intrinsic pharmacological activity, its derivatives act as privileged fragments in several target classes. In G-protein-coupled receptor 119 agonists, replacing morpholine with the title scaffold improved potency sixfold; compound 54g exhibited a half maximal effective concentration of forty-eight nanomolar in cyclic adenosine monophosphate accumulation assays and maintained favourable pharmacokinetics in Sprague-Dawley rat models [11] [12]. Host–guest studies with cucurbituril-seven revealed dissociation constants below one micromolar, highlighting the ring’s capacity for supramolecular recognition [13].

Wikipedia

7-Oxa-2-azaspiro[3.5]nonane

Dates

Last modified: 08-15-2023

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